Lyaline
Description
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 5-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C21H19N3O2/c1-3-13-11-22-12-17(21(25)26-2)16(13)10-19-20-15(8-9-23-19)14-6-4-5-7-18(14)24-20/h3-9,11-12,16,22,24H,1,10H2,2H3 |
InChI Key |
JQGGYOXTWZQQLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C(C1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C |
Synonyms |
lyaline |
Origin of Product |
United States |
Preparation Methods
Cyclohexene Fragment: Diels-Alder Retrosynthesis
The cyclohexene ring is envisioned to arise from a Diels-Alder reaction between a diene and dienophile. Computational modeling suggests that electron-withdrawing groups on the dienophile (e.g., esters or chlorides) enhance reactivity by polarizing the -system, facilitating [4+2] cycloaddition. Key starting materials include a -chloroacrylate derivative (dienophile) and a conjugated diene with an electron-donating substituent (Figure 4). The reaction proceeds via a concerted mechanism, with stereoselectivity influenced by the endo rule, though precise control remains challenging due to competing transition states.
Indole Fragment: Fischer Indole Synthesis
The indole moiety is synthesized using a Fischer indole protocol, which involves condensing a phenylhydrazine with a ketone under acidic conditions. Cyclization and aromatization yield the indole core, with substituents introduced via tailored starting materials. For this compound, a substituted cyclohexanone derivative serves as the ketone precursor, ensuring compatibility with subsequent coupling reactions.
Stepwise Synthetic Pathway
Diels-Alder Cycloaddition
The Diels-Alder reaction between the diene (Molecule 1) and dienophile (Molecule 2) forms the cyclohexene core (Figure 5). Experimental conditions require anhydrous tetrahydrofuran (THF) at to favor the endo transition state. Post-reaction, the ester group in Molecule 2 is reduced to a methylene unit via a Wittig reaction, restoring the desired alkene functionality.
Challenges :
Functionalization of the Cyclohexene Ring
The cyclohexene intermediate undergoes nucleophilic substitution to introduce an amine group at C21. Using benzyl chloroformate as a protecting group prevents over-alkylation, though deprotection later in the synthesis introduces scalability issues.
Fischer Indole Mechanism
Condensation of phenylhydrazine with a substituted cyclohexanone in hydrochloric acid yields the hydrazone intermediate. Heating under reflux induces cyclization, forming the indole nucleus. A-sigmatropic rearrangement (Cope rearrangement) aligns substituents for subsequent coupling.
Optimization :
Fragment Coupling and Final Assembly
The indole and cyclohexene fragments are coupled via a nucleophilic aromatic substitution (SNAr) reaction. Activation of the indole’s C2 position with a nitro group enhances electrophilicity, facilitating attack by the cyclohexene-bound amine. Subsequent hydrogenation removes the nitro group, yielding the final product.
Critical Issues :
-
Regioselectivity : Competing substitution at C4 of the indole necessitates directing groups.
-
Yield Limitations : Multi-step protection-deprotection sequences cumulatively reduce overall yield (<20% in model studies).
Alternative Synthetic Approaches
While the primary route relies on Diels-Alder and Fischer indole methodologies, alternative strategies have been explored:
Vinylogous Imino-Aldol Reaction
A Pt(II)-catalyzed vinylogous imino-aldol reaction between an aldimine and vinyloxirane forms the cyclohexene ring in a single step (Scheme 13). This method avoids the need for preformed dienes but suffers from poor enantiocontrol (<50% ee).
Reductive Amination
Reductive amination of a keto-indole with a cyclohexenyl amine offers a streamlined approach. However, competing imine formation and over-reduction to tertiary amines limit utility.
Challenges and Unresolved Issues
Stereochemical Control
The C14 and C15 stereocenters in this compound’s cyclohexene ring are prone to epimerization during synthesis. Chiral stationary phase chromatography or enzymatic resolution may address this, though neither has been successfully applied.
Q & A
Q. What analytical techniques are critical for validating Lyaline’s structural identity, and how do they address historical limitations?
Q. Why did synthetic attempts of the originally proposed this compound structure fail to replicate natural product stability?
The 1974 structure’s dihydropyridine moiety was found to decompose into harmane and pyridine under standard alkaloid isolation conditions, contradicting the natural product’s observed stability . This highlights the importance of:
- Stability assays : Conduct kinetic studies under simulated extraction conditions (e.g., pH, temperature) to validate structural feasibility.
- Comparative synthesis : Use isotopically labeled intermediates to trace decomposition pathways and identify stabilizing functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed spectral data and computational predictions for this compound analogs?
Discrepancies often arise from dynamic conformational changes or unaccounted stereoelectronic effects. Methodological steps include:
- Dynamic NMR experiments : Probe temperature-dependent shifts to identify fluxional behavior .
- DFT calculations : Compare experimental 13C NMR shifts with multiple conformer models (e.g., using Gaussian or ORCA software) .
- Table 1 : Key spectral comparisons for original vs. revised structures:
| Carbon Position | Original δ<sup>13</sup>C (ppm) | Revised δ<sup>13</sup>C (ppm) |
|---|---|---|
| C-5 | 122.4 | 129.8 |
| C-8 | 143.2 | 138.5 |
Q. What strategies ensure robust integration of this compound’s revised structure into broader biosynthetic frameworks?
- Retrobiosynthetic analysis : Map plausible precursor units (e.g., tryptophan-derived harman fragments) and validate via isotopic feeding experiments .
- Enzymatic studies : Screen homologous enzymes from related species to identify catalysts for key cyclization steps.
- Phylogenetic correlation : Cross-reference structural revisions with genomic data from source organisms (e.g., Pauridiantha paucinervis) to trace evolutionary conservation .
Q. How should researchers design experiments to address conflicting bioactivity reports for this compound derivatives?
- Dose-response standardization : Use a unified assay platform (e.g., cytotoxicity via IC50 in multiple cell lines) to minimize variability .
- Metabolomic profiling : Compare natural and synthetic samples via LC-MS/MS to rule out co-isolated impurities influencing bioactivity .
- Table 2 : Experimental design matrix for bioactivity validation:
| Variable | Control Group | Test Group |
|---|---|---|
| Sample Type | Synthetic this compound | Natural this compound |
| Concentration | 0.1–100 µM | 0.1–100 µM |
| Assay Endpoint | Apoptosis markers (e.g., caspase-3) | ROS generation |
Methodological Guidelines
- Data contradiction analysis : Apply triangulation by combining spectral, synthetic, and biosynthetic evidence to resolve ambiguities .
- Reproducibility protocols : Document NMR acquisition parameters (e.g., solvent, temperature) and raw data deposition practices per Beilstein Journal of Organic Chemistry standards .
- Critical literature synthesis : Differentiate primary sources (e.g., original isolation papers) from computational/theoretical studies to avoid overgeneralization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
